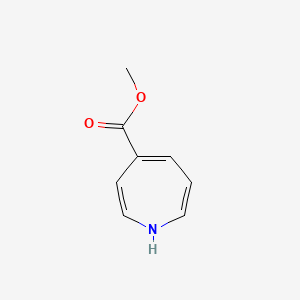

Methyl 1H-azepine-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

116407-43-3 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.165 |

IUPAC Name |

methyl 1H-azepine-4-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h2-6,9H,1H3 |

InChI Key |

LDWSMDAQSDCQHI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CNC=C1 |

Synonyms |

1H-Azepine-4-carboxylicacid,methylester(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-azepine-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 1H-azepine-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation, reactivity, and potential applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Azepine Scaffold

Azepines, seven-membered nitrogen-containing heterocycles, are a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their non-planar, flexible conformation allows for effective interaction with diverse biological targets, making them a valuable scaffold in drug discovery.[1] The introduction of a methyl carboxylate group at the 4-position of the 1H-azepine ring, as in Methyl 1H-azepine-4-carboxylate, offers a versatile handle for further functionalization, enabling the exploration of a wide chemical space for the development of novel therapeutic agents and functional materials.

Synthesis of Methyl 1H-azepine-4-carboxylate: A Photochemical Approach

The synthesis of the 1H-azepine ring system is often achieved through ring expansion reactions of aromatic precursors. A common and effective method involves the photochemical decomposition of an aryl azide in the presence of a suitable nucleophile.[3][4] This approach leverages the generation of a highly reactive nitrene intermediate, which undergoes a series of rearrangements to form the seven-membered ring.

While a specific protocol for the direct synthesis of Methyl 1H-azepine-4-carboxylate is not extensively detailed in the literature, a plausible and scientifically sound approach can be extrapolated from the synthesis of similar derivatives, such as Methyl (E)-7-(1-ethoxy-1,3-dioxobutan-2-ylidene)-6,7-dihydro-1H-azepine-4-carboxylate.[3] The foundational step in such a synthesis would be the preparation of a suitable precursor, methyl 4-azidobenzoate.

Experimental Protocol: Synthesis of Methyl 4-azidobenzoate (Precursor)

This protocol outlines the synthesis of the key precursor, methyl 4-azidobenzoate, from methyl 4-aminobenzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a flask cooled in an ice bath, dissolve methyl 4-aminobenzoate in a solution of concentrated hydrochloric acid and water.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to stir for an additional hour at 0-5 °C.

-

Extraction and Purification: Extract the product into dichloromethane. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-azidobenzoate.

Photochemical Ring Expansion to Methyl 1H-azepine-4-carboxylate

The subsequent step involves the photochemical irradiation of methyl 4-azidobenzoate. This reaction is typically carried out in a suitable solvent and may involve a nucleophile to trap the intermediate species.

Conceptual Workflow:

Figure 2: Diels-Alder reactivity of Methyl 1H-azepine-4-carboxylate.

Potential Applications in Drug Discovery and Materials Science

The functionalized azepine scaffold of Methyl 1H-azepine-4-carboxylate makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The azepine core is present in drugs targeting the central nervous system, and modifications at the carboxylate position could lead to new derivatives with tailored pharmacological profiles. [1][2] Furthermore, the conjugated system and the presence of a reactive handle suggest potential applications in materials science, such as in the development of novel organic electronic materials or functional polymers.

Conclusion

Methyl 1H-azepine-4-carboxylate is a fascinating heterocyclic molecule with a rich chemistry and significant potential for further exploration. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, based on established scientific principles and data from related compounds. The versatile nature of this molecule opens up numerous avenues for research in both medicinal chemistry and materials science, and it is anticipated that future studies will continue to uncover its diverse applications.

References

- M. J. Mailloux, G. S. Fleming, S. S. Kumta, A. B. Beeler, Org. Lett., 2021, 23, 525-529.

- Supporting Information for a relevant publication detailing similar compounds.

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

- (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.

- Mass Spectrometry - Fragmentation P

- IR Absorption Table. University of Colorado Boulder.

- ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantific

- ¹³C NMR Chemical Shift.

- Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing met

- Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

- Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles. The Journal of Organic Chemistry.

- 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides. PubMed.

- Synthesis of Functionalized Azepines via Cu(I)

- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC.

- Role of Water in the Photochemical Synthesis of Methyl 12-Oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates.

- Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PMC.

- Synthesis, In Vitro Biological Activity and Anti-Breast Cancer of Diazepine Deriv

- Synthesis and antimicrobial activity of azepine and thiepine derivatives.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

-

Synthesis of some new azole, azepine, pyridine, and pyrimidine derivatives using 6-hydroxy-4H-4-oxo-[3]benzopyran-3-carboxaldehyde as a versatile starting material. Prince Sattam bin Abdulaziz University - Pure Help Center.

- Synthesis, Characterization, and Evaluation of the biological activity of novel Oxazepine compounds derived from monocarboxylic acid. Tikrit Journal of Pure Science.

- Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents.

- Demethoxycarbonylation of methyl 2,5- and methyl 3,6-dialkyl-1H-azepine-1-carboxylates: formation and characterization of 2H-, 3H- and 4H-azepines. Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis and characterization of 2H-, 3H- and 4H-azepine. RSC Publishing.

- ¹H NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.

- Complete ¹H and ¹³C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. PubMed.

- ¹H NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- ¹³C NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl₃, 125 MHz).

- ¹H NMR Chemical Shifts.

- Azepines, Chemistry, Synthesis And Reactions. STM Journals.

- Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Arom

- Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. Request PDF.

- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.

- Azepine synthesis. Organic Chemistry Portal.

- Mass fragmentation pattern for complexes 1-4.

- mass spectra - fragmentation p

- MASS SPECTROMETRY: FRAGMENTATION P

- Mass Spectrometry Fragmentation P

- IR Infrared Absorption Bands of Carboxyl

- IR Absorption Frequencies. Northern Illinois University.

- Typical IR Absorption Frequencies For Common Functional Groups. University of California, Los Angeles.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- NMR Chemical Shift Values Table. Chemistry Steps.

- ¹H NMR chemical shifts and coupling constants of selected model compounds.

Sources

- 1. 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 1H-azepine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of Methyl 1H-azepine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The azepine scaffold is a "privileged" structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document elucidates the molecular structure, including its canonical SMILES representation, discusses plausible synthetic strategies, explores its chemical reactivity, and outlines its potential applications for researchers, scientists, and drug development professionals. Due to its status as a relatively novel or non-commercial entity, this guide synthesizes information from the broader class of azepine derivatives to provide expert-driven insights and predictive data.

Structural Elucidation and Core Identifiers

The foundational step in understanding any molecule is to define its precise structure. Methyl 1H-azepine-4-carboxylate is a seven-membered nitrogen-containing heterocycle, featuring a conjugated triene system and a methyl ester functional group at the C4 position.

Molecular Identifiers

The structure of Methyl 1H-azepine-4-carboxylate can be represented in various standard chemical formats. As this specific molecule is not widely cataloged, these identifiers are derived from its systematic name.

-

IUPAC Name: Methyl 1H-azepine-4-carboxylate

-

Molecular Formula: C₈H₉NO₂

-

Canonical SMILES String: COC(=O)C1=CC=CNC=C1

-

InChI Key: (Predicted) A unique InChI key would be generated upon database submission.

The Simplified Molecular-Input Line-Entry System (SMILES) string COC(=O)C1=CC=CNC=C1 provides a machine-readable line notation of the molecule's two-dimensional structure. It encodes the methyl carboxylate group (COC(=O)) attached to the C4 position of the 1H-azepine ring (C1=CC=CNC=C1).

The 1H-azepine tautomer is one of several possible forms, but it often interconverts with the 3H-azepine tautomer.[2] The stability of the 1H form can be influenced by substituents on the nitrogen atom, but in the unsubstituted case, an equilibrium exists.[2][3]

Physicochemical Properties

Direct experimental data for Methyl 1H-azepine-4-carboxylate is scarce. However, we can predict its properties based on its structure and data from analogous compounds like its parent acid or other esters. These properties are crucial for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.

| Property | Predicted Value | Rationale / Comments |

| Molecular Weight | 151.16 g/mol | Calculated from the molecular formula C₈H₉NO₂.[4] |

| LogP (Octanol/Water) | ~1.5 - 2.0 | The ester group increases lipophilicity compared to the parent carboxylic acid. The unsaturated ring is less polar than its saturated (azepane) counterpart. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Calculated based on the N and O atoms. Influences membrane permeability. |

| Hydrogen Bond Donors | 1 (from the N-H group) | The amine proton can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 (from the C=O and O-CH₃ oxygens) | The carbonyl and ether oxygens can accept hydrogen bonds. |

| Boiling Point | >250 °C (estimated) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, Methanol. Sparingly soluble in water. | The ester functionality and hydrocarbon content suggest good solubility in common organic solvents. |

Synthesis and Manufacturing

The synthesis of functionalized azepines is a topic of considerable research, as the seven-membered ring can be challenging to construct selectively.[3] Common strategies involve ring expansion of smaller aromatic precursors or cycloaddition reactions.[1][5]

Retrosynthetic Analysis

A logical retrosynthetic approach to Methyl 1H-azepine-4-carboxylate would involve forming the azepine ring as the key step. One established method is the photochemical or thermal rearrangement of an aryl azide in the presence of a nucleophile, which proceeds through a nitrene intermediate that expands the aromatic ring.

Caption: Retrosynthetic analysis for Methyl 1H-azepine-4-carboxylate.

Exemplary Synthetic Protocol: Buchner Ring Expansion

The Buchner method, involving the reaction of a diazo compound with an aromatic ring, is a classic route to seven-membered rings. A plausible synthesis for a related azepine-4-carboxylate could be adapted from such methods. For instance, a hafnium-catalyzed [6+1] cycloaddition has been reported for synthesizing 3-amino-2,7-dihydro-1H-azepine-4-carboxylates, demonstrating a modern approach to this scaffold.[6]

A more traditional, illustrative protocol is outlined below. Causality: This protocol is chosen for its foundational nature, illustrating the key ring-expansion concept.

Step 1: Synthesis of Methyl 4-azidobenzoate

-

Dissolve Methyl 4-aminobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C. The acid protonates the amine, making it soluble and activating it for diazotization.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. This generates the in-situ diazonium salt, a highly reactive intermediate.

-

Slowly add a solution of sodium azide (1.2 eq) in water. Vigorous nitrogen evolution will be observed. The azide ion displaces the dinitrogen gas to form the aryl azide. This reaction is hazardous and must be performed with extreme caution behind a blast shield.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Photochemical Ring Expansion to Methyl 1H-azepine-4-carboxylate

-

Dissolve the Methyl 4-azidobenzoate (1.0 eq) in a suitable solvent like methanol.

-

Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at a specific wavelength (typically >300 nm) while purging with argon. The UV energy causes the azide to lose N₂ gas, forming a highly reactive nitrene intermediate.

-

The nitrene intermediate can undergo ring expansion of the benzene ring to form a dehydroazepine, which is then trapped by the methanol solvent to yield a methoxy-dihydroazepine derivative. Subsequent elimination or rearrangement can lead to the desired 1H-azepine product. This step is complex and often yields a mixture of isomers (e.g., 2H, 3H, 4H-azepines) due to subsequent 1,5-hydrogen shifts.[7]

-

Purify the product mixture using column chromatography on silica gel to isolate the target compound.

Self-Validation: Each step requires analytical validation. The formation of the azide intermediate should be confirmed by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Applications

The unique non-planar, non-aromatic structure of the 1H-azepine ring imparts significant conformational flexibility and a rich chemical reactivity profile.[1][2]

Reactivity Profile

The molecule has two primary sites of reactivity: the conjugated triene system of the azepine ring and the methyl ester group.

Caption: Key reactivity pathways for Methyl 1H-azepine-4-carboxylate.

-

Cycloaddition Reactions: The conjugated system can act as a 2π, 4π, or 6π component in cycloaddition reactions. For example, it can undergo a [4+2] Diels-Alder reaction across the C2-C5 positions with a suitable dienophile.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) will reduce the double bonds to yield the fully saturated Methyl azepane-4-carboxylate .[8] The resulting azepane scaffold is a common motif in pharmaceuticals.

-

Ester Group Manipulation: The methyl ester is a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to amides via aminolysis.

Applications in Drug Discovery

The azepine core is a cornerstone in medicinal chemistry.[9] Compounds containing this scaffold are used as antipsychotics, antidepressants, and antihypertensives.[1][9]

-

Scaffold for Library Synthesis: Methyl 1H-azepine-4-carboxylate is an ideal starting point for creating a library of novel compounds. The ester can be converted to a diverse set of amides, and the ring can be functionalized or reduced.

-

Bioisostere: The azepine ring can be used as a flexible, three-dimensional bioisostere for other cyclic systems, such as benzene or cyclohexane, in drug design. Its non-planar nature allows it to explore different conformational spaces within a biological target.[2]

-

Fragment-Based Drug Design: As a functionalized heterocyclic fragment, it can be used in fragment-based screening to identify initial hits against therapeutic targets like kinases or proteases.

Conclusion

Methyl 1H-azepine-4-carboxylate, defined by the SMILES string COC(=O)C1=CC=CNC=C1 , represents a versatile yet underexplored building block in organic synthesis. While its direct synthesis presents challenges common to functionalized azepines, established methods like photochemical ring expansion provide viable, albeit complex, routes. Its rich reactivity, stemming from both the conjugated ring system and the ester functionality, makes it a valuable scaffold for generating molecular diversity. For researchers in drug development, this molecule offers a unique, conformationally flexible core for designing next-generation therapeutics that can effectively probe complex biological targets.

References

-

Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

-

Choudhary, A. (2021). Synthesis and Medicinal Uses of Azepines. Pharma Guideline. Retrieved March 14, 2026, from [Link]

-

Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025, August 5). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Retrieved March 14, 2026, from [Link]

-

(2025, August 26). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. Retrieved March 14, 2026, from [Link]

-

El-Faham, A. & El-Sayed, R. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials. Retrieved March 14, 2026, from [Link]

-

Synthesis of Diverse 2,3,4,5-Tetrahydro-1H-azepine Derivatives via Sequential Knoevenagel Reaction and Michael Addition of Tertiary Enamide. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

methyl 1H-azepine-1-carboxylate. (2025, May 20). Chemical Synthesis Database. Retrieved March 14, 2026, from [Link]

-

Synthesis and characterization of 2H-, 3H- and 4H-azepine. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved March 14, 2026, from [Link]

-

Azepane-4-carboxylic acid. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

Sources

- 1. jopir.in [jopir.in]

- 2. jopir.in [jopir.in]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of Methyl 1H-azepine-4-carboxylate: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of Methyl 1H-azepine-4-carboxylate. Due to a lack of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a foundational understanding of the spectroscopic properties of this unsaturated seven-membered nitrogen heterocycle. We detail the predicted chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns, providing the rationale behind these predictions to ensure scientific integrity and utility in a research setting.

Introduction and Molecular Structure

The 1H-azepine ring is a seven-membered, unsaturated nitrogen-containing heterocycle. As an 8π-electron system, it is non-aromatic and adopts a boat-like conformation to avoid anti-aromatic destabilization.[1] The introduction of a methyl carboxylate group at the C4 position creates Methyl 1H-azepine-4-carboxylate, a molecule with a conjugated π-system influenced by both the nitrogen lone pair and the electron-withdrawing ester functionality.

Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry applications. This guide establishes a predicted spectroscopic baseline for this compound.

Sources

Technical Whitepaper: Handling, Stability, and Synthetic Derivatization of Methyl 1H-azepine-4-carboxylate

Executive Summary

Methyl 1H-azepine-4-carboxylate is a highly specialized seven-membered nitrogenous heterocycle utilized extensively as a scaffold in medicinal chemistry, particularly in the development of CNS therapeutics and kinase inhibitors. Due to the inherent thermodynamic instability of the 1H-azepine ring, handling this compound requires strict adherence to specialized protocols. This guide provides a comprehensive evaluation of its physicochemical properties, safety profile, and laboratory handling procedures, ensuring high-fidelity experimental outcomes for drug development professionals.

Physicochemical Properties & Mechanistic Stability

The core challenge in handling 1H-azepines lies in their electronic structure. Theoretically, the fully unsaturated 1H-azepine ring constitutes an 8π-electron antiaromatic system ()[1]. To mitigate this destabilizing antiaromaticity, the molecule adopts a nonplanar "boat" conformation where the nitrogen lone pair is orthogonal to the π-system[1].

In solution, the parent 1H-azepine tautomer is highly prone to isomerization into the thermodynamically more stable 3H-azepine form via rapid double-bond rearrangement ()[2]. However, the presence of the methyl carboxylate ester group at the C4 position provides crucial electronic stabilization[3]. Electron-withdrawing groups (EWGs) conjugated to the ring system lower the energy of the highest occupied molecular orbital (HOMO), significantly reducing the propensity for valence tautomerization or dimerization[1]. Despite this stabilization, the compound remains sensitive to thermal and photochemical degradation.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value / Characteristic | Implication for Handling |

| Ring System | 7-membered, 8π electrons | Antiaromatic tendency; prone to rapid rearrangement |

| Preferred Conformation | Nonplanar (Boat) | Requires specific steric considerations during functionalization |

| Storage Temperature | 2°C to 8°C | Prevents thermal[4+2] dimerization |

| UV Absorption Bands | 200–215 nm, 240–247 nm | Requires strict protection from ambient UV light |

Safety, Toxicity, and Hazard Assessment

As a reactive nitrogen heterocycle, Methyl 1H-azepine-4-carboxylate presents specific occupational hazards. The compound acts as an electrophile in the presence of biological nucleophiles, primarily due to the Michael-acceptor character imparted by the α,β-unsaturated ester moiety.

Causality of Toxicity: The localized lone pair on the nitrogen atom and the reactive double bonds can covalently interact with sulfhydryl (-SH) groups in cellular proteins, leading to acute dermal and respiratory irritation ()[4].

Table 2: Hazard Classification and Required PPE

| Hazard Class | GHS Code | Mechanistic Cause | Required PPE & Engineering Controls |

| Skin Irritation | H315 | Covalent binding to epidermal proteins | Nitrile gloves (double-layered), lab coat |

| Eye Irritation | H319 | Interaction with mucosal membranes | Splash-proof chemical safety goggles |

| Respiratory | H335 | Volatilization of reactive monomers | Fume hood (face velocity >100 fpm) |

Storage and Handling Precautions

To maintain the structural integrity of the 1H-tautomer and prevent degradation, a self-validating storage system must be implemented:

-

Temperature Control: Store strictly at 2–8°C (or -20°C for long-term storage) ()[5]. Elevated temperatures accelerate dimerization and tautomerization pathways[1].

-

Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the electron-rich double bonds.

-

Light Sensitivity: Photochemical excitation can trigger ring contraction to benzene derivatives or rearrangement to azanorcaradienes. Amber vials or foil-wrapped containers are mandatory.

Experimental Protocol: N-Boc Protection of Methyl 1H-azepine-4-carboxylate

To further stabilize the 1H-azepine core for downstream cross-coupling or functionalization, protection of the secondary amine is highly recommended. The addition of a tert-butyloxycarbonyl (Boc) group provides immense steric hindrance and further electron withdrawal, locking the molecule in the 1H conformation[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon for 15 minutes to establish an inert environment.

-

Dissolution: Dissolve 1.0 mmol of Methyl 1H-azepine-4-carboxylate in 10 mL of anhydrous Dichloromethane (DCM). Maintain the reaction vessel at 0°C using an ice-water bath to suppress thermal isomerization during the exothermic addition steps.

-

Base Addition: Add 1.2 mmol of Triethylamine (Et₃N) dropwise, followed by a catalytic amount (0.1 mmol) of 4-Dimethylaminopyridine (DMAP).

-

Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer from Boc-anhydride to the sterically hindered, nonplanar azepine nitrogen.

-

-

Reagent Addition: Slowly add 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 2 mL of DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature (20°C) over 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The protocol self-validates when the UV-active starting material spot shifts to a higher Rf value, indicating successful protection.

-

Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <30°C to prevent thermal stress).

-

Purification: Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N) to yield the stable N-Boc-methyl 1H-azepine-4-carboxylate. Standard acidic silica can trigger ring degradation.

Mechanistic Pathway Visualization

The following diagram illustrates the delicate chemical balance between tautomerization, environmental degradation, and the synthetic stabilization of the 1H-azepine core.

Caption: Stability dynamics and synthetic stabilization pathway of Methyl 1H-azepine-4-carboxylate.

References

-

Journal of Pharma Insights and Research . "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines." Available at:[Link]

-

Thieme Connect . "Fully unsaturated azepines, cyclopentazepines, and their phosphorus analogues." Available at:[Link]

-

RSC Publishing . "Stable 1H-Azepines." Available at:[Link]

-

HazComFast . "Agn-PC-0jkcic (CAS 1839-50-5) Safety Data." Available at:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jopir.in [jopir.in]

- 3. Stable 1H-azepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. hazcomfast.com [hazcomfast.com]

- 5. Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate | 1448365-49-8 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 1H-azepine-4-carboxylate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepine Scaffold in Modern Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives are of significant interest in medicinal chemistry and drug development. Their non-planar and flexible structure provides a unique three-dimensional framework that can effectively interact with biological targets.[1] Azepine-based compounds have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1] The 1H-azepine tautomer is generally the most thermodynamically stable form in solution, making it a key target in synthetic efforts.[1] This guide focuses on a specific, yet important, member of this class: Methyl 1H-azepine-4-carboxylate. We will delve into its historical context, key synthetic methodologies, and the scientific principles underpinning its creation.

The Quest for the Azepine Ring: A Historical Perspective

The synthesis of the parent 1H-azepine ring system was a significant challenge in organic chemistry. Early efforts were met with limited success due to the inherent instability and reactivity of the seven-membered ring. A major breakthrough came with the development of methods involving the ring expansion of aromatic precursors. One of the most common and historically significant methods for synthesizing the azepine core is the insertion of a stabilized singlet nitrene into a benzene ring.[2] This reaction typically proceeds through a concerted cycloaddition, leading to the formation of the seven-membered ring.

While the precise, first-reported synthesis of Methyl 1H-azepine-4-carboxylate is not prominently documented in readily available literature, its synthesis logically follows from the foundational work on azepine chemistry. The introduction of a carboxylate group at the 4-position adds a layer of complexity and requires specific synthetic strategies.

Synthetic Strategies for Methyl 1H-azepine-4-carboxylate

The synthesis of Methyl 1H-azepine-4-carboxylate can be approached through several strategic pathways, primarily revolving around the formation of the azepine ring from a suitably substituted precursor.

Ring Expansion of Aromatic Azides

A plausible and historically relevant approach to the synthesis of 4-substituted azepines involves the photochemical or thermal decomposition of an aryl azide. This method generates a highly reactive nitrene intermediate, which can then undergo ring expansion by inserting into the aromatic ring.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of Methyl 1H-azepine-4-carboxylate via ring expansion of an aryl azide.

Experimental Protocol (General Procedure):

-

Preparation of the Aryl Azide:

-

A substituted aniline bearing a precursor to the carboxylate group at the para-position is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.

-

The resulting diazonium salt is then treated with sodium azide to yield the corresponding aryl azide.

-

-

Photochemical Ring Expansion:

-

The aryl azide is dissolved in a suitable solvent (e.g., methanol, which can also act as a nucleophile to trap reactive intermediates).

-

The solution is irradiated with a UV lamp (typically at 254 nm or 300 nm) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Isolation and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is crucial for safety and to ensure high yields of the diazonium intermediate.

-

Inert Atmosphere during Photolysis: The nitrene intermediate is highly reactive and can be quenched by oxygen. An inert atmosphere prevents unwanted side reactions and decomposition of the desired product.

-

Choice of Solvent: The solvent can play a critical role in the outcome of the reaction. Protic solvents like methanol can trap intermediates and influence the final product distribution.

Cycloaddition Reactions

More modern approaches to constructing the azepine ring involve cycloaddition reactions. For instance, a [6+1] annulation strategy has been reported for the synthesis of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates.[3] While not a direct synthesis of the target molecule, this methodology highlights the power of cycloadditions in building the azepine core with substitution at the 4-position.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of a substituted azepine-4-carboxylate via [6+1] annulation.

This approach demonstrates the feasibility of constructing the azepine ring with a carboxylate group at the 4-position through a convergent strategy, offering good control over the substitution pattern.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of Methyl 1H-azepine-4-carboxylate would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances in the olefinic region corresponding to the protons on the azepine ring. A singlet for the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the 1H-azepine tautomer. |

| ¹³C NMR | Resonances for the seven carbons of the azepine ring and the carbonyl carbon of the ester group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | A characteristic C=O stretching frequency for the ester carbonyl group. N-H stretching frequency for the amine in the ring. |

Applications and Future Directions

Methyl 1H-azepine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily modified to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The azepine core itself, with its unique conformational properties, can be exploited to design ligands for a range of biological targets.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to substituted azepines. The exploration of new catalytic systems and the use of greener reaction conditions will also be important areas of investigation.[4]

References

- Hamprecht, D., Polborn, K., & Steglich, W. (n.d.). First Synthesis of 2H-Azepine. Scilit.

- Synthesis of Azepines via a [6 + 1] Annulation of Ynenitriles with Reformatsky Reagents | The Journal of Organic Chemistry - ACS Public

- Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC. (n.d.).

- Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)

- Scheme 16. Synthesis of various Cu/Pd catalyzed azepine derivatives...

- JP5968466B2 - 新規ベンゾアゼピン誘導体及びその医薬用途.... (n.d.).

Sources

Methodological & Application

Synthesis of Methyl 1H-azepine-4-carboxylate: A Detailed Guide for Advanced Research

Introduction: The Azepine Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepine, represents a fascinating and increasingly important structural motif in medicinal chemistry and drug development.[1][2] Unlike its six-membered aromatic counterparts, the azepine ring is non-planar and possesses significant conformational flexibility. This unique three-dimensional character allows for the exploration of novel chemical space, offering the potential for highly selective interactions with biological targets. The synthesis of functionalized azepines, such as "Methyl 1H-azepine-4-carboxylate," provides valuable building blocks for the construction of complex molecular architectures with diverse therapeutic applications.

This application note provides a comprehensive, step-by-step guide for the synthesis of a substituted azepine, specifically targeting a methoxy-3H-azepine carboxylate derivative, a likely isomer formed from the ring expansion of methyl 4-azidobenzoate. The protocol is designed for researchers and scientists with a strong background in synthetic organic chemistry. We will delve into the mechanistic underpinnings of each reaction, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis.

Overall Synthetic Strategy

The most direct and reliable method for the synthesis of the azepine ring from a readily available starting material involves the ring expansion of a substituted phenyl azide. This strategy proceeds through a highly reactive nitrene intermediate, which undergoes a rearrangement to form the seven-membered ring. Our synthetic pathway begins with the commercially available and inexpensive methyl 4-aminobenzoate.

The overall transformation can be visualized as a two-step process:

Caption: Overall synthetic workflow for the preparation of a substituted methyl azepine carboxylate.

PART 1: Synthesis of Methyl 4-azidobenzoate (Intermediate)

The initial step in our synthesis is the conversion of the primary aromatic amine in methyl 4-aminobenzoate to an azide group. This is a classic and robust transformation achieved through a two-step, one-pot procedure involving diazotization followed by nucleophilic substitution with azide.

Protocol 1: Diazotization and Azidation of Methyl 4-aminobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-aminobenzoate | 151.16 | 10.0 g | 66.1 mmol | Starting Material |

| Concentrated HCl | 36.46 | 20 mL | ~240 mmol | Reagent |

| Deionized Water | 18.02 | 100 mL | - | Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.80 g | 69.6 mmol | Diazotizing Agent |

| Sodium Azide (NaN₃) | 65.01 | 4.70 g | 72.3 mmol | Azide Source (Caution!) |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |

Instrumentation:

-

Magnetic stirrer with stirring bar

-

Ice bath

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

Procedure:

-

Preparation of the Amine Salt: In a 250 mL beaker, suspend methyl 4-aminobenzoate (10.0 g, 66.1 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (20 mL). Stir the mixture until a fine, white suspension of the hydrochloride salt is formed. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a solution of sodium nitrite (4.80 g, 69.6 mmol) in deionized water (20 mL) dropwise to the stirred suspension. The addition should be controlled to prevent the temperature from rising above 5 °C. Continue stirring for an additional 20 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a slight clarification of the solution.

-

Azidation: In a separate beaker, dissolve sodium azide (4.70 g, 72.3 mmol) in deionized water (30 mL). CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and avoid contact with metals. Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to stir for 1 hour as it gradually warms to room temperature.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The crude methyl 4-azidobenzoate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The product should be a pale yellow solid.

-

Expected Yield: 85-95%

-

Characterization (Literature Values):

-

IR (KBr, cm⁻¹): ~2120 (strong, N₃ stretch), ~1720 (C=O stretch)

-

¹H NMR (CDCl₃, δ): ~8.1 (d, 2H), ~7.1 (d, 2H), ~3.9 (s, 3H)

-

-

PART 2: Synthesis of Methyl 2-methoxy-3H-azepine-5-carboxylate (Final Product)

The core of this synthesis is the ring expansion of the aryl azide to the azepine. This is achieved through the generation of a highly reactive nitrene intermediate, which can be accomplished either by thermolysis or photolysis.[3][4] We will focus on the thermal method, which is often more accessible in a standard laboratory setting. The reaction is performed in methanol, which acts as both the solvent and a nucleophile that traps the ring-expanded intermediate to form a stable 2-methoxy-3H-azepine derivative.[3][4]

Protocol 2: Thermolysis and Ring Expansion of Methyl 4-azidobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-azidobenzoate | 177.15 | 5.0 g | 28.2 mmol | Starting Material |

| Anhydrous Methanol | 32.04 | 150 mL | - | Solvent/Nucleophile |

Instrumentation:

-

Heavy-walled, sealed pressure tube with a PTFE screw cap

-

Oil bath with temperature controller

-

Magnetic stirrer with stirring bar

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a heavy-walled pressure tube, dissolve methyl 4-azidobenzoate (5.0 g, 28.2 mmol) in anhydrous methanol (150 mL). CAUTION: The reaction generates nitrogen gas, leading to a pressure increase. Ensure the pressure tube is appropriately rated and use a blast shield.

-

Thermolysis: Seal the pressure tube tightly and place it in a preheated oil bath at 170-180 °C.[3][4] Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by carefully taking aliquots (after cooling).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), allow the pressure tube to cool to room temperature behind a blast shield. Carefully open the tube to release any residual pressure. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

-

Purification: The crude product will be a dark oil or residue. Purify the material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is typically effective for separating the desired azepine isomer(s) from baseline impurities.

-

Characterization: The major product is expected to be Methyl 2-methoxy-3H-azepine-5-carboxylate. Other isomers may also be present.

-

Expected Yield: 40-60%

-

Characterization (Predicted based on similar structures):

-

¹H NMR (CDCl₃, δ): Olefinic protons in the range of 5.5-7.0 ppm, a singlet for the methoxy group on the ring around 3.6 ppm, a singlet for the ester methyl group around 3.8 ppm, and aliphatic protons of the ring around 2.5-3.5 ppm.

-

¹³C NMR (CDCl₃, δ): Signals for the ester carbonyl (~165 ppm), and multiple signals in the olefinic region (110-150 ppm).

-

Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected at 182.08.

-

-

Mechanistic Insights: The Nitrene Intermediate and Ring Expansion

The key to the azepine formation is the generation of a singlet nitrene from the thermal decomposition of the aryl azide. This process involves the extrusion of a molecule of dinitrogen.

Caption: Simplified mechanism of azepine formation from an aryl azide.

The highly electrophilic singlet nitrene undergoes a concerted ring expansion to a strained didehydroazepine intermediate.[5] This intermediate is then trapped by the solvent, methanol, in a nucleophilic addition reaction to yield the more stable 2-methoxy-3H-azepine derivative.[3][4] The position of the ester group on the final product is dictated by the complex rearrangement of the bicyclic azirine intermediate.

Safety Considerations

-

Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic hydrazoic acid gas. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.

-

Aryl Azides: Organic azides are potentially explosive, especially when heated. Avoid scratching or subjecting the isolated methyl 4-azidobenzoate to shock.

-

Thermolysis in a Sealed Tube: This reaction generates a significant amount of nitrogen gas, leading to a build-up of pressure. Always use a properly rated pressure vessel and a blast shield. Do not exceed the recommended temperature.

Conclusion

This application note outlines a detailed and mechanistically supported protocol for the synthesis of a substituted methyl azepine carboxylate from a common starting material. The key transformation relies on the thermal decomposition of an aryl azide to generate a nitrene intermediate, which undergoes ring expansion. This method provides a reliable entry point into the chemistry of functionalized azepines, which are valuable scaffolds for the development of novel therapeutics. Careful attention to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Thermolysis of several p-substituted aryl azides (p-R-C6H4N3; R=COCH3, CO2CH3, COPh) in methanol gave 5-substituted 2-methoxy-3H-azepines in moderate yields. Kagaku to Kogyo (Tokyo). Available at: [Link]

-

Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

-

Intramolecular trapping of didehydroazepine intermediate with an amino group. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Synthesis of the 3H-Azepines Utilizing the Thermolysis of Substituted Aryl Azides. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Formation of bicyclic azepines by intramolecular trapping of didehydroazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Purification of Methyl 1H-azepine-4-carboxylate

Foreword for the Advanced Researcher

The burgeoning field of medicinal chemistry continually uncovers novel heterocyclic scaffolds with significant therapeutic potential. Among these, the azepine core, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a number of approved drugs and clinical candidates.[1][2] "Methyl 1H-azepine-4-carboxylate" represents a key functionalized building block for the synthesis of a diverse array of more complex azepine derivatives. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data.

This comprehensive guide, born from a synthesis of established principles in separation science and specific insights into the chemistry of aza-heterocycles, provides detailed methodologies for the purification of Methyl 1H-azepine-4-carboxylate. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering the researcher to not only follow a protocol but to understand, adapt, and troubleshoot the purification process effectively.

Physicochemical Profile and Its Implications for Purification

Table 1: Estimated Physicochemical Properties of Methyl 1H-azepine-4-carboxylate

| Property | Estimated Value/Characteristic | Implication for Purification |

| Molecular Formula | C₈H₉NO₂ | Relatively small, non-polymeric molecule. |

| Molecular Weight | ~151.17 g/mol | Suitable for standard purification techniques like chromatography and distillation. |

| Polarity | Moderately Polar | The presence of the ester and the nitrogen heteroatom imparts polarity. This suggests good solubility in polar organic solvents and dictates the choice of chromatographic conditions. |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Influences the choice between recrystallization (for solids) and distillation (for liquids). |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | High boiling point suggests that vacuum distillation would be the preferred method to prevent thermal decomposition. |

| Solubility | Expected to be soluble in methanol, ethanol, ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexanes and petroleum ether. | This solubility profile is ideal for both normal-phase chromatography (eluting with a mixture of polar and non-polar solvents) and recrystallization (using a solvent/anti-solvent system). |

| Stability | The 1H-azepine ring system can be sensitive to strong acids and high temperatures, potentially leading to ring contraction or other rearrangements.[1] | Purification methods should be conducted under mild conditions (e.g., moderate temperatures, neutral pH) to avoid degradation of the target compound. |

Understanding Potential Impurities: A Prerequisite for Effective Purification

The nature and quantity of impurities in a crude sample of Methyl 1H-azepine-4-carboxylate will be highly dependent on the synthetic route employed. Common synthetic strategies for azepine derivatives often involve ring-expansion reactions or multi-component condensations.[4][5] Potential impurities may include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Reaction Intermediates: Incompletely reacted intermediates.

-

Isomeric Byproducts: Formation of other positional isomers of the azepine ring.

-

Solvent Residues: Residual solvents from the reaction and work-up.

-

Degradation Products: As mentioned, the azepine ring can be susceptible to degradation under harsh conditions.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly recommended to identify the major impurities and to guide the selection of the most appropriate purification strategy.

Purification Methodologies: Protocols and Rationale

Based on the anticipated properties of Methyl 1H-azepine-4-carboxylate, the two primary recommended purification techniques are Column Chromatography and Recrystallization . For liquid samples, Vacuum Distillation may also be a viable option.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and highly effective method for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like Methyl 1H-azepine-4-carboxylate, normal-phase chromatography using silica gel is the recommended approach.

-

Silica Gel as Stationary Phase: Silica gel is a polar adsorbent that will interact more strongly with more polar compounds. Since our target molecule is moderately polar, we can achieve good separation from less polar and more polar impurities by carefully selecting the mobile phase.

-

Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will be used as the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively elute compounds from the column.

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

-

Visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).

-

The ideal solvent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

-

Column Packing (Slurry Method):

-

Select a glass column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Carefully pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

-

Continuously add the mobile phase to the column, ensuring the solvent level never drops below the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude Methyl 1H-azepine-4-carboxylate in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Carefully apply the sample solution to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions in test tubes or other suitable containers.

-

If a gradient elution is required (as determined by TLC), gradually increase the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).

-

Monitor the elution of the compounds by TLC analysis of the collected fractions.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 1H-azepine-4-carboxylate.

-

Caption: Workflow for the purification of Methyl 1H-azepine-4-carboxylate by column chromatography.

Recrystallization: For Crystalline Solids

If Methyl 1H-azepine-4-carboxylate is a solid at room temperature, recrystallization is an excellent and often more scalable purification technique. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

-

Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A solvent/anti-solvent system can also be employed, where the compound is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"), and the two solvents are miscible.

-

Potential Solvent Systems: Based on the estimated polarity, good candidate solvent systems for recrystallization could include:

-

Ethanol/Water

-

Ethyl Acetate/Hexanes

-

Dichloromethane/Hexanes

-

Acetone/Water

-

-

Solvent Selection:

-

Place a small amount of the crude solid in a test tube.

-

Add a few drops of a potential solvent and observe the solubility at room temperature.

-

If the solid is insoluble, gently heat the test tube. If the solid dissolves upon heating, it is a good candidate solvent.

-

Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

-

If no single solvent is ideal, test solvent pairs. Dissolve the crude solid in a minimal amount of a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

-

-

Dissolution:

-

Place the crude Methyl 1H-azepine-4-carboxylate in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

-

Sources

- 1. 1H-Azepine-1-carboxylic acid ethyl|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 1H-azepine-1-carboxylate | C9H11NO2 | CID 564215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

Application Notes and Protocols: Methyl 1H-azepine-4-carboxylate as a Versatile Synthon for Drug Discovery

Introduction: The Azepine Scaffold in Modern Medicinal Chemistry

The seven-membered nitrogen heterocycle known as azepine is a privileged scaffold in drug discovery. Its non-planar, conformationally flexible boat-like structure provides an excellent three-dimensional framework for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[1][2] This unique architecture allows azepine-based compounds to access chemical space that is often unattainable with more common five- and six-membered rings.[3] Consequently, the azepine core is found in over 60 approved medications, demonstrating a wide spectrum of pharmacological activities including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1][3]

Methyl 1H-azepine-4-carboxylate emerges as a particularly valuable and versatile synthon for the construction of novel azepine derivatives. This bifunctional molecule offers two key points for diversification: the reactive nitrogen atom of the azepine ring and the ester group at the C4 position, which can be modified or used to direct further reactions. This guide provides a detailed exploration of the synthesis, reactivity, and practical applications of Methyl 1H-azepine-4-carboxylate, complete with actionable protocols for its functionalization in a drug discovery context.

Physicochemical Properties and Reactivity Profile

Methyl 1H-azepine-4-carboxylate is a unique building block whose utility is governed by its distinct structural and electronic characteristics. The 1H-azepine ring is an 8π-electron system that avoids antiaromaticity by adopting a non-planar boat conformation.[4] The nitrogen atom's lone pair can participate in conjugation with the triene system, influencing the molecule's reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Conformation | Boat-shaped | [2][4] |

| Key Reactive Sites | 1. Ring Nitrogen (Nucleophilic) 2. C2/C5 Positions (Diene system) 3. C6/C7 Positions (Diene system) 4. Ester group (Electrophilic carbon) | N/A |

The reactivity of Methyl 1H-azepine-4-carboxylate can be rationalized as follows:

-

Nucleophilic Nitrogen: The nitrogen atom can be readily functionalized via alkylation or acylation, providing a straightforward method to introduce a wide variety of substituents.[5][6]

-

Conjugated Triene System: The azepine ring contains a conjugated triene system that can participate in pericyclic reactions, most notably [4+2] and [6+4] cycloadditions, acting as the 4π component (diene).[3][7] This allows for the rapid construction of complex, fused-ring systems.

-

Reducible Double Bonds: The double bonds within the azepine ring can be reduced via catalytic hydrogenation to yield the corresponding saturated azepane scaffold, a common motif in many bioactive molecules.[8]

Synthesis of Methyl 1H-azepine-4-carboxylate (Proposed Protocol)

While numerous methods exist for constructing complex azepine derivatives, a common and effective route to the core 1H-azepine-1-carboxylate structure involves the photochemical ring expansion of a corresponding benzene derivative. The following protocol is adapted from established methodologies for the synthesis of similar azepine-1-carboxylates.[9] The fundamental principle is the photolysis of an aryl azide, which generates a highly reactive nitrene intermediate that inserts into the aromatic ring to form the seven-membered azepine.

Protocol 1: Synthesis via Photochemical Ring Expansion

Objective: To synthesize Methyl 1H-azepine-4-carboxylate from Methyl 4-azidobenzoate.

Materials:

-

Methyl 4-azidobenzoate

-

Anhydrous, degassed solvent (e.g., cyclohexane or acetonitrile)

-

Photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

-

Preparation: In a quartz reaction vessel, dissolve Methyl 4-azidobenzoate in the chosen anhydrous, degassed solvent to a concentration of approximately 0.05 M.

-

Causality: Using a degassed solvent under an inert atmosphere is crucial to prevent side reactions with oxygen. A quartz vessel is used as it is transparent to the UV light required for the reaction.

-

-

Photolysis: Place the reaction vessel in the photochemical reactor and begin irradiation with the UV lamp while maintaining a constant, gentle stream of inert gas bubbling through the solution. The reaction should be cooled to maintain a temperature between 15-25 °C.

-

Causality: The UV light provides the energy to extrude N₂ from the azide, generating the singlet nitrene intermediate. The inert gas stream helps to remove the evolved nitrogen gas and ensures mixing.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide. The reaction is typically complete within 4-8 hours, depending on the scale and lamp intensity.

-

Work-up: Once the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark oil.

-

Self-Validation: A preliminary ¹H NMR of the crude product can confirm the formation of the azepine ring by the appearance of characteristic olefinic proton signals.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

-

Causality: Chromatography is necessary to remove polymeric byproducts and any unreacted starting material.

-

-

Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield Methyl 1H-azepine-4-carboxylate as a typically unstable, often colored oil. Store under an inert atmosphere at low temperature.

Protocols for Synthon Functionalization

The true power of Methyl 1H-azepine-4-carboxylate lies in its capacity for diverse functionalization. The following protocols provide detailed methodologies for key transformations.

Protocol 2: N-Alkylation with Methyl Iodide

Objective: To introduce a methyl group at the N1 position of the azepine ring.

Materials:

-

Methyl 1H-azepine-4-carboxylate (1.0 eq)

-

Methyl iodide (CH₃I, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)

-

Anhydrous acetonitrile or DMF

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add Methyl 1H-azepine-4-carboxylate and anhydrous acetonitrile. Add finely powdered potassium carbonate.

-

Causality: K₂CO₃ is a mild base suitable for deprotonating the N-H of the carbamate. Anhydrous conditions prevent hydrolysis of the ester and reaction of the alkylating agent with water.

-

-

Addition of Alkylating Agent: Add methyl iodide to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor by TLC for the consumption of the starting material.

-

Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-methylated product.[10]

Protocol 3: N-Acylation with Acyl Chloride

Objective: To introduce an acyl group at the N1 position.

Materials:

-

Methyl 1H-azepine-4-carboxylate (1.0 eq)

-

Acyl chloride (e.g., Acetyl chloride, 1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 1H-azepine-4-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine to the solution.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Acylating Agent Addition: Add the acyl chloride dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-acylated azepine.[8]

Protocol 4: Catalytic Hydrogenation to Methyl azepane-4-carboxylate

Objective: To saturate the azepine ring to form the corresponding azepane.

Materials:

-

Methyl 1H-azepine-4-carboxylate (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas source (balloon or Parr hydrogenator)

Step-by-Step Methodology:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the azepine derivative in methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Causality: Pd/C is a highly effective heterogeneous catalyst for the reduction of alkenes. The reaction should be handled with care as Pd/C can be pyrophoric.

-

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Reaction: Stir the suspension vigorously under a positive pressure of hydrogen at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Self-Validation: The removal of the catalyst is a critical step. The filtrate should be colorless.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl azepane-4-carboxylate. This product is often pure enough for subsequent steps, but can be purified by column chromatography or distillation if necessary.[2][8]

Protocol 5: [4+2] Cycloaddition (Diels-Alder Reaction)

Objective: To construct a bicyclic scaffold via a Diels-Alder reaction.

Materials:

-

Methyl 1H-azepine-4-carboxylate (acting as the diene, 1.0 eq)

-

An electron-deficient dienophile (e.g., N-Phenylmaleimide, 1.1 eq)

-

High-boiling solvent (e.g., Toluene or xylene)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 1H-azepine-4-carboxylate and the chosen dienophile in toluene.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 6-24 hours. Monitor the formation of the cycloadduct by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure cycloadduct.[3][7]

Troubleshooting and Key Considerations

-

Stability: Simple 1H-azepines can be unstable and prone to dimerization or rearrangement.[4] It is often advisable to use them promptly after synthesis or store them at low temperatures under an inert atmosphere. The N-carbomethoxy group on the title synthon provides some stabilization.

-

Regioselectivity in Cycloadditions: Depending on the dienophile and reaction conditions, cycloadditions can sometimes yield a mixture of regioisomers or even [6+4] adducts in addition to the expected [4+2] product.[3][7] Careful characterization of the product is essential.

-

Hydrogenation: Over-reduction can sometimes occur, leading to cleavage of N-C bonds, especially under harsh conditions (high pressure/temperature). Monitoring the reaction progress is key.

-

N-Alkylation/Acylation: In some cases, C-alkylation/acylation can be a competing side reaction, although N-functionalization is generally favored. The choice of a non-nucleophilic base can help minimize this.

Conclusion

Methyl 1H-azepine-4-carboxylate is a powerful and versatile synthon that serves as an excellent starting point for the synthesis of diverse and complex molecular architectures for drug discovery. Its readily functionalizable nitrogen atom and its capacity to undergo cycloaddition and saturation reactions allow medicinal chemists to rapidly explore the chemical space around the privileged azepine scaffold. The protocols outlined in this guide provide a robust framework for the synthesis and elaboration of this key intermediate, enabling the development of novel therapeutic agents.

References

- Charishma S, Kamala GR, Hansika BLS. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. 2025;03(04):111-118.

-

Saito, K., Iida, S., & Mukai, T. (2006). Cycloaddition Reactions of Azepines and Diazepines with Conjugated Double Bonds Possessing Electron-Withdrawing Groups. Bulletin of the Chemical Society of Japan. [Link]

-